5-Bromo-1-methyl-3H-indene
Description
These compounds share a bicyclic indene core substituted with bromine and methyl groups, which influence their reactivity, stability, and applications in organic synthesis and pharmaceuticals. The absence of direct data on the target compound necessitates extrapolation from analogs, such as 5-bromo-2-methyl-2,3-dihydro-1H-indene (CAS 88632-84-2) and 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1079742-66-7) .
Properties
IUPAC Name |
6-bromo-3-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2,4-6H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFYPTDQPJCKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3H-indene typically involves the bromination of 1-methylindene. The process can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of safer and more environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-3H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylindene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted-1-methyl-3H-indene derivatives.
Oxidation: Formation of 5-bromo-1-methylindene-3-one.
Reduction: Formation of 1-methylindene.
Scientific Research Applications
5-Bromo-1-methyl-3H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the indene ring system play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key brominated indene derivatives based on substituent positions, molecular formulas, and physicochemical properties:
Key Observations:
- Substituent Position Effects :
- Functional Group Influence :
Reactivity Trends
- Cross-Coupling Potential: Bromine at C5 facilitates Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation .
- Ketone Reactivity: The carbonyl group in 5-Bromo-1H-inden-2(3H)-one undergoes condensation reactions, as seen in analogous indanone systems .
Biological Activity
5-Bromo-1-methyl-3H-indene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 5-position and a methyl group at the 1-position of the indene ring. This unique structure imparts specific chemical reactivity and biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, including enzymes and receptors. The bromine atom enhances its reactivity, allowing it to modulate biochemical pathways effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : Potential binding to receptors could modulate signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's efficacy was evaluated using various assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
These results indicate that the compound may serve as a scaffold for designing novel anticancer drugs.
Case Studies
- Antimicrobial Activity Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a clear dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative treatment for antibiotic-resistant infections.
- Cancer Cell Apoptosis Induction : Research published in a peer-reviewed journal indicated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity and DNA fragmentation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
